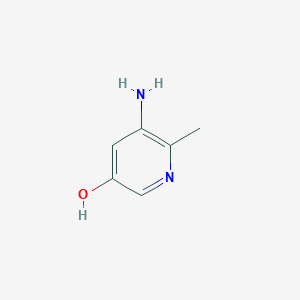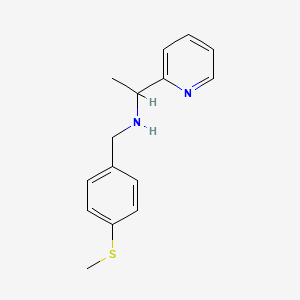![molecular formula C8H16NO+ B14914098 4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
4-Azoniaspiro[3.5]nonan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azoniaspiro[3. This compound is characterized by its spirocyclic structure, which contributes to its unique chemical properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azoniaspiro[3.5]nonan-2-ol typically involves the reaction of a suitable spirocyclic precursor with a quaternizing agent. One common method involves the reaction of spiro[3.5]nonane-2-ol with a quaternizing agent such as methyl iodide or benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azoniaspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides, thiolates, or amines; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Azoniaspiro[3.5]nonan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, such as ion exchange membranes for fuel cells.
Mécanisme D'action
The mechanism of action of 4-Azoniaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets and pathways. As a quaternary ammonium compound, it can disrupt cell membranes by interacting with phospholipid bilayers, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Azoniaspiro[4.4]nonane
- 5-Azoniaspiro[4.5]decane
- 5-Azoniaspiro[4.6]undecane
Comparison
4-Azoniaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure, which imparts higher chemical stability and distinct reactivity compared to its analogs. The compound’s smaller ring size compared to 5-Azoniaspiro[4.4]nonane, 5-Azoniaspiro[4.5]decane, and 5-Azoniaspiro[4.6]undecane results in different steric and electronic properties, making it suitable for specific applications where its analogs may not be as effective .
Propriétés
Formule moléculaire |
C8H16NO+ |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
4-azoniaspiro[3.5]nonan-2-ol |
InChI |
InChI=1S/C8H16NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2/q+1 |
Clé InChI |
XEHJOSYPNNEARP-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+]2(CC1)CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



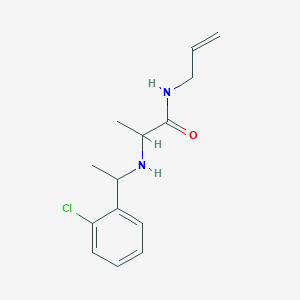
![3-[2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14914034.png)



![Methyl 4-[(cyclopropylformamido)methyl]benzoate](/img/structure/B14914064.png)
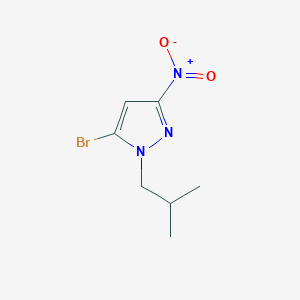
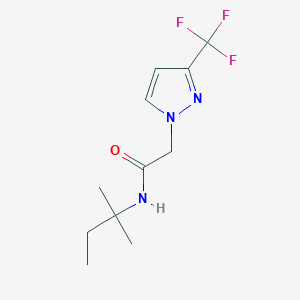
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}tryptophan](/img/structure/B14914083.png)
